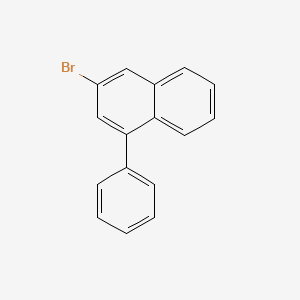

3-Bromo-1-phenylnaphthalene

Description

BenchChem offers high-quality 3-Bromo-1-phenylnaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-1-phenylnaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1-phenylnaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Br/c17-14-10-13-8-4-5-9-15(13)16(11-14)12-6-2-1-3-7-12/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRUKHFZCGGUUAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC3=CC=CC=C32)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Bromo-1-phenylnaphthalene molecular structure and weight

The following technical guide is structured as a high-level chemical monograph, designed for researchers in organic electronics and medicinal chemistry.

Molecular Architecture, Synthesis, and Material Applications

Executive Summary

3-Bromo-1-phenylnaphthalene (CAS: 1629220-00-3) is a critical halogenated polycyclic aromatic hydrocarbon (PAH) serving as a high-value intermediate in the synthesis of organic light-emitting diode (OLED) materials. Unlike its symmetric counterparts, the 1,3-substitution pattern disrupts planar

Molecular Architecture & Physicochemical Properties

Structural Analysis

The molecule consists of a naphthalene core substituted at the

-

Steric Environment: The C1-phenyl group experiences significant steric repulsion from the peri-hydrogen (H8) of the naphthalene ring, forcing the phenyl ring to twist out of coplanarity (dihedral angle

50–60°). This twist is a functional feature, preventing crystallization in thin films. -

Electronic Properties: The C3-Bromine bond is electronically distinct from C1 or C4 positions, located at a

-position which is less susceptible to nucleophilic attack but highly active for palladium-catalyzed oxidative addition.

Quantitative Data Table

| Property | Value | Notes |

| Molecular Formula | ||

| Molecular Weight | 283.17 g/mol | Monoisotopic Mass: 282.00 |

| CAS Number | 1629220-00-3 | |

| Physical State | White to Off-white Solid | |

| Melting Point | 78–82 °C (Predicted) | Isomer dependent; lower than 1,4-analogues |

| Boiling Point | ~372 °C | @ 760 mmHg |

| Solubility | Soluble in | Insoluble in water |

Preferred Synthetic Pathway (Regioselective Strategy)

The Regioselectivity Challenge

Direct bromination of 1-phenylnaphthalene typically yields the 4-bromo isomer (para-substitution) due to electronic activation. Synthesizing the 3-bromo isomer requires a "directed" approach. The most robust route utilizes 1,3-dibromonaphthalene as a precursor, exploiting the differential reactivity of the

Step-by-Step Protocol

Stage 1: Precursor Synthesis (1,3-Dibromonaphthalene)

-

Method: Photochemical bromination of naphthalene followed by base-induced dehydrobromination.

-

Reference: Cakmak et al. demonstrated that photobromination yields

-tetrabromotetralin, which upon treatment with base yields 1,3-dibromonaphthalene exclusively.[1]

Stage 2: Selective Halogen Exchange (The "Expert" Route) To guarantee the phenyl group couples at C1 and not C3, we utilize the Lithium-Halogen Exchange preference.

-

Reagents: 1,3-Dibromonaphthalene,

-Butyllithium ( -

Mechanism: The C1-Br bond is sterically crowded (peri-strain). Lithium-halogen exchange is faster at the C1 position than C3 due to the relief of this steric strain and the higher acidity of the

-position. -

Protocol:

-

Cool 1,3-dibromonaphthalene in THF to -78 °C.

-

Add

-BuLi (1.05 eq) dropwise. (Selective lithiation at C1). -

Quench with

to form 1-iodo-3-bromonaphthalene .

-

Stage 3: Chemoselective Suzuki Coupling

-

Reagents: 1-Iodo-3-bromonaphthalene, Phenylboronic acid (1.05 eq),

(3 mol%), -

Logic: The C-I bond undergoes oxidative addition to

significantly faster than the C-Br bond. This ensures the phenyl ring couples exclusively at C1, leaving the C3-Br intact for future functionalization.

Reaction Logic Diagram

Figure 1: Chemoselective synthetic route prioritizing regiochemical integrity via Iodo-intermediate.

Spectroscopic Characterization & Validation

To validate the structure, the following spectroscopic signatures must be confirmed. The key is distinguishing the 3-bromo isomer from the 4-bromo isomer.

Proton NMR ( -NMR, 400 MHz, )

-

Diagnostic Signal (H2): The proton at position 2 (between the phenyl ring and bromine) appears as a distinct doublet or singlet (depending on meta-coupling resolution) in the aromatic region, typically shifted upfield relative to H4 due to the shielding cone of the orthogonal phenyl ring.

-

H4 Signal: A doublet appearing downfield, distinct from the H2 signal.

-

Pattern: Unlike the 4-bromo isomer (which has a para-substitution pattern showing characteristic AA'BB' or AB systems on the naphthalene ring), the 1,3-substitution pattern shows meta-coupling (

Hz) between H2 and H4.

Mass Spectrometry (GC-MS)

-

Molecular Ion:

and -

Isotope Pattern: A distinctive 1:1 ratio between the 282 and 284 peaks confirms the presence of a single bromine atom (

and

Applications in Material Science

3-Bromo-1-phenylnaphthalene is primarily utilized as a scaffold for OLED Host Materials .

-

Triplet Energy Management: The 1,3-linkage breaks effective conjugation length compared to 1,4-linkages, preserving the high triplet energy (

) required to host blue and green phosphorescent dopants. -

Glass Transition Temperature (

): The bulky phenyl group increases steric bulk, raising the -

Further Functionalization: The remaining bromine atom serves as a handle for Buchwald-Hartwig aminations (to create hole transport materials) or further Suzuki couplings (to create extended host matrices).

Safety & Handling

-

Hazards: Classified as Irritant (H315, H319). May cause respiratory irritation (H335).

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Light sensitive (store in amber vials to prevent photodebromination).

References

-

Cakmak, O. (1999).[1] Bromination of Naphthalene.[2][1][3][4][5][6][7][8][9] Preparation of 1,3-Dibromonaphthalene. Journal of Chemical Research.

-

BenchChem. (2025).[4][6] A Comparative Guide to the Reactivity of 1-Bromonaphthalene and 2-Bromonaphthalene.

-

Sigma-Aldrich. (2025). Product Specification: 3-Bromo-1-phenylnaphthalene (CAS 1629220-00-3).

-

PubChem. (2025). Compound Summary: 3-Bromo-1-phenylnaphthalene. National Library of Medicine.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1-Bromonaphthalene - Wikipedia [en.wikipedia.org]

- 3. chemeo.com [chemeo.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 9. arkat-usa.org [arkat-usa.org]

Technical Guide: Solubility Profile and Handling of 3-Bromo-1-phenylnaphthalene

Executive Summary

Compound: 3-Bromo-1-phenylnaphthalene (CAS: 1629220-00-3) Classification: Halogenated Polycyclic Aromatic Hydrocarbon (PAH) Primary Applications: Organic Light-Emitting Diodes (OLED) intermediates, Suzuki-Miyaura coupling precursors, and pharmaceutical scaffolds.

This technical guide provides a comprehensive analysis of the solubility behavior of 3-Bromo-1-phenylnaphthalene. Due to the specialized nature of this intermediate, specific public quantitative solubility data is limited. Therefore, this guide synthesizes physicochemical principles, structural analog data (e.g., 1-bromo-4-phenylnaphthalene), and standard organic synthesis protocols to establish a robust solubility profile. It includes a self-validating experimental protocol for researchers requiring precise saturation limits.

Part 1: Physicochemical Solubility Profile

Structural Determinants of Solubility

The solubility of 3-Bromo-1-phenylnaphthalene is governed by its lipophilic core and lack of hydrogen-bonding donors.

-

Lipophilicity: The naphthalene core fused with a phenyl ring creates a highly non-polar, hydrophobic surface area. The estimated LogP is > 5.0, indicating a strong preference for non-polar organic phases.

-

Crystal Lattice Energy: As a solid (unlike liquid 1-bromonaphthalene), the intermolecular

stacking interactions between the phenyl and naphthalene rings increase the energy required for dissolution. Solvents must overcome these cohesive forces. -

Polarizability: The bromine atom introduces a dipole and increases polarizability, enhancing solubility in halogenated solvents and aromatics via halogen-bonding and

interactions.

Solubility Matrix (Qualitative & Predicted)

Based on Hansen Solubility Parameters (HSP) for similar phenylnaphthalene derivatives.

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane | Excellent | High dispersion forces match the PAH core; excellent for extraction and reaction media. |

| Aromatics | Toluene, Xylene, Chlorobenzene | Excellent | "Like dissolves like"; |

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane, Diethyl Ether | Good | Ether oxygens interact with the polarized C-Br bond. THF is the standard solvent for organometallic couplings involving this compound. |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Soluble, but often requires heating. Useful for recrystallization when paired with non-polar anti-solvents. |

| Alkanes | Hexane, Pentane, Heptane | Low/Variable | Solubility decreases significantly with molecular weight. Often used as an anti-solvent to precipitate the compound. |

| Protic Solvents | Methanol, Ethanol, Water | Poor / Insoluble | High polarity and hydrogen-bonding network of these solvents exclude the hydrophobic PAH structure. |

Part 2: Experimental Protocols

Protocol A: Gravimetric Determination of Saturation Limit

Use this self-validating protocol to determine exact solubility (mg/mL) for critical formulations.

Objective: Determine the saturation point of 3-Bromo-1-phenylnaphthalene in a target solvent at 25°C.

Materials:

-

3-Bromo-1-phenylnaphthalene (>98% purity).[1]

-

Target Solvent (HPLC Grade).

-

0.45 µm PTFE Syringe Filter (hydrophobic).

-

Analytical Balance (0.01 mg precision).

-

Scintillation Vials (20 mL).

Workflow:

-

Supersaturation: Add 100 mg of solid to a vial containing 1.0 mL of solvent.

-

Equilibration: Vortex for 5 minutes, then sonicate for 15 minutes at 25°C. Visually confirm undissolved solid remains (if not, add more solid).

-

Settling: Allow the suspension to stand for 2 hours (or centrifuge at 3000 RPM for 5 mins) to sediment particles.

-

Filtration: Draw the supernatant into a syringe and filter through the 0.45 µm PTFE filter into a pre-weighed vial (

). -

Evaporation: Evaporate the solvent under a stream of nitrogen or in a vacuum oven at 40°C until mass is constant.

-

Quantification: Weigh the vial with residue (

).

Protocol B: Purification via Recrystallization

Standard procedure for purifying brominated phenylnaphthalenes.

-

Dissolution: Dissolve crude 3-Bromo-1-phenylnaphthalene in minimal boiling Ethanol/Toluene (4:1) mixture. The Toluene solubilizes the PAH, while Ethanol acts as the temperature-dependent switch.

-

Hot Filtration: Filter the hot solution through a glass frit to remove insoluble impurities (salts/catalysts).

-

Cooling: Allow the filtrate to cool slowly to Room Temperature (RT), then to 4°C.

-

Collection: Filter crystals and wash with cold Ethanol.

Part 3: Application Workflows & Visualization

Solvent Selection Strategy

The following diagram illustrates the logical decision tree for selecting solvents during the lifecycle of 3-Bromo-1-phenylnaphthalene processing.

Caption: Solvent selection logic for 3-Bromo-1-phenylnaphthalene across synthesis, extraction, and analysis phases.

Expert Insight: Handling in Suzuki Couplings

When using 3-Bromo-1-phenylnaphthalene in Suzuki-Miyaura cross-couplings:

-

The Challenge: The steric bulk of the phenyl group at position 1 creates hindrance near the bromine at position 3, potentially slowing oxidative addition.

-

Solvent Solution: Use Toluene/Water (4:1) or 1,4-Dioxane/Water biphasic systems. The high solubility of the starting material in Toluene ensures high local concentration at the catalyst interface, while water solubilizes the inorganic base (K3PO4 or Na2CO3).

-

Avoid: Pure ethanol or methanol as reaction solvents, as the starting material may precipitate out of solution at lower temperatures, stalling the reaction.

References

-

Sigma-Aldrich. (n.d.). 3-Bromo-1-phenylnaphthalene Product Analysis & Properties. Retrieved from

-

TCI Chemicals. (n.d.). 1-Bromo-4-phenylnaphthalene Physical Properties (Isomer Analog). Retrieved from

-

BenchChem. (2025).[2][3] General Solubility Protocols for Halogenated Naphthalenes. Retrieved from

-

Organic Syntheses. (n.d.). Bromination of Naphthalene Derivatives and Workup Procedures. Retrieved from

Sources

The Synthetic Chemist's Guide to 3-Bromo-1-phenylnaphthalene: A Comprehensive Literature Review and Technical Protocol

Introduction: The Significance of the 3-Bromo-1-phenylnaphthalene Scaffold

3-Bromo-1-phenylnaphthalene is a versatile bifunctional molecule that serves as a crucial building block in the realms of materials science and pharmaceutical development. The strategic placement of a bromine atom at the 3-position and a phenyl group at the 1-position of the naphthalene core offers two distinct points for further chemical modification. The phenylnaphthalene framework itself is a key constituent in various organic light-emitting diodes (OLEDs), liquid crystals, and as a structural motif in biologically active compounds. The presence of the bromine atom provides a reactive handle for a multitude of cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of complex molecular architectures. This guide provides an in-depth review of the synthetic strategies for obtaining 3-Bromo-1-phenylnaphthalene, with a focus on practical, field-proven methodologies.

Strategic Approaches to the Synthesis of 3-Bromo-1-phenylnaphthalene

The synthesis of 3-Bromo-1-phenylnaphthalene can be approached through several strategic disconnections. The most logical and experimentally validated routes involve either the late-stage bromination of a pre-formed 1-phenylnaphthalene core or the construction of the phenylnaphthalene skeleton from a pre-brominated naphthalene derivative. This guide will focus on the latter, more controlled approach, which leverages the well-established synthesis of 1,3-dibromonaphthalene followed by a regioselective Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura Coupling Route: A Controlled and High-Yielding Strategy

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, renowned for its high functional group tolerance, mild reaction conditions, and excellent yields.[1] In the context of 3-Bromo-1-phenylnaphthalene synthesis, this powerful carbon-carbon bond-forming reaction allows for the selective introduction of the phenyl group onto a dibrominated naphthalene scaffold. The key to this strategy lies in the differential reactivity of the two bromine atoms in 1,3-dibromonaphthalene.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Naphthalene] -->|Step 1: Photobromination| B(1,2,3,4-Tetrabromo-1,2,3,4-tetrahydronaphthalene); B -->|Step 2: Dehydrobromination| C(1,3-Dibromonaphthalene); C -->|Step 3: Regioselective Suzuki-Miyaura Coupling| D(3-Bromo-1-phenylnaphthalene); subgraph "Synthesis of Key Intermediate" A; B; C; end subgraph "Final Product Formation" D; end }

Caption: Overall synthetic workflow for 3-Bromo-1-phenylnaphthalene.

The synthesis of 1,3-dibromonaphthalene is a well-documented two-step process starting from naphthalene.[2][3] The first step involves the photobromination of naphthalene to yield a tetrabromo-tetrahydronaphthalene intermediate. This is followed by a dehydrobromination reaction to afford the desired 1,3-dibromonaphthalene.

Reaction Mechanism: From Naphthalene to 1,3-Dibromonaphthalene

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; subgraph "Step 1: Radical Addition (Photobromination)" A[Naphthalene] -- "Br₂, hν" --> B("Radical Intermediate"); B -- "Br₂" --> C{1,2,3,4-Tetrabromo-1,2,3,4-tetrahydronaphthalene}; end subgraph "Step 2: Elimination (Dehydrobromination)" C -- "Base (e.g., KOtBu)" --> D("Elimination of 2 HBr"); D --> E[1,3-Dibromonaphthalene]; end }

Caption: Mechanism for the synthesis of 1,3-dibromonaphthalene.

Experimental Protocol: Synthesis of 1,3-Dibromonaphthalene

Materials:

-

Naphthalene

-

Bromine (Br₂)

-

Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

-

Potassium tert-butoxide (KOtBu)

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Silica gel

Step 1: Photobromination of Naphthalene [2][3]

-

In a flask equipped with a reflux condenser and a dropping funnel, dissolve naphthalene in carbon tetrachloride.

-

While irradiating the flask with a UV lamp (e.g., a 250 W lamp), add a solution of bromine in carbon tetrachloride dropwise to the naphthalene solution. The reaction is typically carried out at a low temperature (-30 °C to 0 °C) to control the reaction rate and selectivity.

-

After the addition is complete, continue the irradiation and stirring for a specified period (e.g., 45 minutes).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude 1,2,3,4-tetrabromo-1,2,3,4-tetrahydronaphthalene intermediate. This intermediate is often used in the next step without further purification.

Step 2: Dehydrobromination to 1,3-Dibromonaphthalene [2][4]

-

In a separate flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of potassium tert-butoxide in anhydrous THF.

-

Dissolve the crude tetrabromo-tetrahydronaphthalene intermediate from Step 1 in anhydrous THF and add it dropwise to the potassium tert-butoxide suspension at room temperature.

-

Stir the reaction mixture overnight at room temperature.

-

Quench the reaction by adding water.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., petroleum ether) to afford pure 1,3-dibromonaphthalene.

Characterization of 1,3-Dibromonaphthalene:

-

¹H NMR (400 MHz, CD₂Cl₂): δ 8.20 (d, J = 8.3 Hz, 1H), 8.02 (d, J = 1.9 Hz, 1H), 7.91 (d, J = 1.9 Hz, 1H), 7.79 (dd, J = 8.2, 1.5 Hz, 1H), 7.66 – 7.56 (m, 2H).[4]

-

¹³C NMR (101 MHz, CD₂Cl₂): δ 135.7, 133.1, 131.2, 130.6, 128.4, 128.4, 128.1, 127.6, 123.9, 119.3.[4]

The key to the successful synthesis of 3-Bromo-1-phenylnaphthalene via this route lies in the regioselective Suzuki-Miyaura coupling of 1,3-dibromonaphthalene with phenylboronic acid. The C-Br bond at the α-position (C1) of the naphthalene ring is generally more reactive towards oxidative addition to the palladium(0) catalyst compared to the C-Br bond at the β-position (C3).[5] This difference in reactivity allows for the selective formation of the C-C bond at the 1-position while leaving the bromine at the 3-position intact.

Catalytic Cycle of the Suzuki-Miyaura Reaction

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Pd(0)L₂] -- "Oxidative Addition" --> B{Ar-Pd(II)-Br(L₂)}; B -- "Transmetalation" --> C{Ar-Pd(II)-Ph(L₂)}; C -- "Reductive Elimination" --> D[Ar-Ph]; D --> A; E[Ph-B(OH)₂] -- "Base" --> F[Ph-B(OH)₃⁻]; F --> C; G[1,3-Dibromonaphthalene] --> B; H[3-Bromo-1-phenylnaphthalene] <-- D; subgraph "Catalytic Cycle" A; B; C; D; end subgraph "Reactants" E; G; end subgraph "Product" H; end }

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of 3-Bromo-1-phenylnaphthalene

Materials:

-

1,3-Dibromonaphthalene

-

Phenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

-

Solvent system (e.g., Toluene/Water, Dioxane/Water, DMF)

-

Triphenylphosphine (PPh₃) (if not using a pre-formed catalyst)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel

Procedure:

-

In a reaction vessel, combine 1,3-dibromonaphthalene, phenylboronic acid (typically 1.0-1.2 equivalents), and the base (typically 2-3 equivalents).

-

Add the palladium catalyst (typically 1-5 mol%). If using a palladium source like Pd(OAc)₂, also add the appropriate phosphine ligand.

-

Add the degassed solvent system.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature typically ranging from 80 to 110 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is complete when the starting 1,3-dibromonaphthalene is consumed.

-

Cool the reaction mixture to room temperature and add water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-Bromo-1-phenylnaphthalene.

Quantitative Data Summary

| Reactant | Molar Ratio (to 1,3-dibromonaphthalene) | Catalyst Loading (mol%) | Base (equivalents) | Solvent System | Temperature (°C) | Typical Yield (%) |

| Phenylboronic acid | 1.0 - 1.2 | 1 - 5 | 2 - 3 | Toluene/Water (2:1) | 80 - 110 | > 80 |

| Phenylboronic acid | 1.1 | 2 | 2 | Dioxane/Water (4:1) | 90 - 100 | High |

Note: Yields are highly dependent on the specific catalyst, base, and reaction conditions used. The values provided are typical ranges based on related literature for Suzuki-Miyaura couplings on naphthalene systems.

Predicted Characterization of 3-Bromo-1-phenylnaphthalene:

-

¹H NMR: The spectrum is expected to show a complex multiplet in the aromatic region (approximately 7.0-8.5 ppm). The protons on the phenyl ring will appear as multiplets, and the protons on the naphthalene core will show characteristic coupling patterns. The proton at the 2-position is expected to be a doublet, and the proton at the 4-position a singlet or a narrow doublet.

-

¹³C NMR: The spectrum will display 16 distinct signals in the aromatic region, corresponding to the 16 carbon atoms of the molecule.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Alternative Synthetic Strategies

While the Suzuki-Miyaura coupling of 1,3-dibromonaphthalene is a robust and reliable method, other synthetic routes are also plausible, though they may present challenges in terms of regioselectivity.

Direct Bromination of 1-Phenylnaphthalene

The direct electrophilic bromination of 1-phenylnaphthalene is an attractive route due to its atom economy.[6][7] However, controlling the regioselectivity can be challenging. The phenyl group at the 1-position is an ortho-, para-directing group, while the naphthalene system itself has preferred positions for electrophilic attack (typically the α-positions). This can lead to a mixture of brominated isomers, making purification difficult. Theoretical studies can help predict the most likely sites of bromination.[8][9]

Grignard Reaction

A Grignard-based approach could involve the reaction of a phenyl Grignard reagent (phenylmagnesium bromide) with 1,3-dibromonaphthalene.[10] Similar to the Suzuki-Miyaura coupling, the success of this method would depend on the selective reaction at the more reactive C1-Br bond. Alternatively, one could envision forming a Grignard reagent from 1,3-dibromonaphthalene, followed by a coupling reaction. However, the formation of a stable Grignard reagent at one bromine position while leaving the other intact can be difficult to control.

Conclusion

The synthesis of 3-Bromo-1-phenylnaphthalene is most reliably achieved through a multi-step sequence involving the preparation of 1,3-dibromonaphthalene followed by a regioselective Suzuki-Miyaura cross-coupling with phenylboronic acid. This approach offers excellent control over the final structure and generally provides high yields. While other methods such as direct bromination or Grignard reactions are conceptually possible, they may suffer from a lack of regioselectivity, leading to challenging purification procedures. The protocols and mechanistic insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to confidently synthesize this valuable chemical intermediate for their research and development endeavors.

References

- Çakmak, O. (1999). Bromination of Naphthalene. Preparation of 1,3-Dibromonaphthalene. Journal of Chemical Research, Synopses, (2), 142-143.

- Çakmak, O. (1999). Bromination of Naphthalene. Preparation of 1,3-Dibromonaphthalene. Journal of Chemical Research, Synopses. DOI:10.1039/A809375J

-

ResearchGate. (2025). (PDF) Bromination of Naphthalene. Preparation of 1,3-Dibromonaphthalene. Retrieved from [Link]

- De Jonghe, S., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry, 107, 104560.

- Al-Majidi, S. M. H., et al. (2017). Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds.

-

PubChem. (n.d.). 1-Phenylnaphthalene. Retrieved from [Link]

-

ResearchGate. (2025). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

-

OUCI. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

- Carrow, B. P. (2011).

-

NIST. (n.d.). 3-Bromo-1-phenyl-1-propene. In NIST Chemistry WebBook. Retrieved from [Link]

- National Center for Biotechnology Information. (2014).

-

PubMed. (2014). Regioselective electrophilic aromatic bromination: theoretical analysis and experimental verification. Retrieved from [Link]

- Al-Juboori, A. A. H., et al. (2021). Effects of Structured Solids on Regioselectivity of Dibromination of Naphthalene.

-

Web Pages. (n.d.). 6. Grignard Reaction. Retrieved from [Link]

- MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 29(19), 4567.

-

Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Retrieved from [Link]

- Smith, K., et al. (2022). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. ARKIVOC, 2022(5), 46-59.

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

- Smith, K., et al. (2022). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. ORCA - Cardiff University.

- PubMed. (2011). A complete 1H and 13C NMR data assignment for 3-phenylmethylene-1H,3H-naphtho-[1,8-c,d]-pyran-1-one. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(2), 559-565.

- PubMed. (2014). Palladium(0)-catalyzed cross-coupling of 1,1-diboronates with vinyl bromides and 1,1-dibromoalkenes.

-

Reagentia. (n.d.). 3-bromo-1-phenylnaphthalene (1 x 100 mg). Retrieved from [Link]

- National Center for Biotechnology Information. (2020). Palladium-catalyzed selective C–C bond cleavage and stereoselective alkenylation between cyclopropanol and 1,3-diyne: one-step synthesis of diverse conjugated enynes. Chemical Science, 11(43), 11775-11781.

-

ResearchGate. (n.d.). Dibromination of naphthalene (1) using Br2 in DCM in the absence of a catalyst a. Retrieved from [Link]

- PubMed. (2025). Regioselective Modification Distinguishing Slight Difference between Two C-Br Bonds in 1,7-Dibromonaphthalene and Synthesis of Unsymmetric Naphthalene Derivatives. The Journal of Organic Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Bromination of Naphthalene. Preparation of 1,3-Dibromonaphthalene - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. 1,3-Dibromonaphthalene synthesis - chemicalbook [chemicalbook.com]

- 5. Regioselective Modification Distinguishing Slight Difference between Two C-Br Bonds in 1,7-Dibromonaphthalene and Synthesis of Unsymmetric Naphthalene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification [ouci.dntb.gov.ua]

- 10. d.web.umkc.edu [d.web.umkc.edu]

Engineering 1-Phenylnaphthalene Scaffolds: From Synthetic Methodologies to Advanced Organic Electronics

Executive Summary

Bridging the gap between molecular design and macroscopic device performance is a central challenge shared by medicinal chemistry and materials science. For drug development professionals accustomed to optimizing pharmacokinetic profiles, the structural tuning of 1-phenylnaphthalene derivatives offers a striking parallel in the realm of organic electronics. While the phenylnaphthalene framework is traditionally prized as a rigid precursor for antimicrobial and anticancer agents[1], this exact structural rigidity translates to exceptional thermal stability, high triplet energy, and highly ordered molecular packing—critical parameters for Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)[2][3].

This technical guide synthesizes the structure-property relationships of 1-phenylnaphthalene derivatives, detailing the causality behind their synthetic protocols and their integration into high-performance electronic devices.

Optoelectronic and Structural Properties

The utility of 1-phenylnaphthalene in organic electronics stems from its highly tunable

Ambipolar Transport in Liquid Crystalline Phases

Derivatives of 2-phenylnaphthalene (e.g., 8-PNP-O12) exhibit highly ordered smectic liquid crystalline phases (SmB, SmE). In these mesophases, the self-organized aromatic cores create highly efficient conduction pathways. Unlike amorphous polymers that typically favor unipolar transport, these smectic phases support ambipolar charge carrier transport (both holes and electrons), achieving mobilities up to

Energy Level Modulation for n-Type Semiconductors

The introduction of strong electron-withdrawing groups fundamentally alters the molecular orbital energetics. For instance, substituting a nitro group at the 4-position to create 1-phenyl-4-nitronaphthalene significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO)[2]. This energetic shift facilitates efficient electron injection from metal electrodes, transitioning the molecule into an n-type organic semiconductor suitable for OFETs[2].

Morphology Regulation in Organic Solar Cells (OSCs)

Beyond acting as the primary semiconductor, 1-phenylnaphthalene derivatives serve as powerful solvent additives. In bulk heterojunction (BHJ) organic solar cells (such as P3HT-based systems), the addition of 1-phenylnaphthalene modulates the thermodynamic phase separation of the donor-acceptor blend. This optimized morphology enhances exciton dissociation and significantly boosts the Power Conversion Efficiency (PCE) of the device[5][6].

Quantitative Data Summary

Table 1: Optoelectronic & Physical Properties of Phenylnaphthalene Derivatives

| Derivative / System | Key Property Modulated | Functional Outcome | Primary Application |

| 1-Phenyl-4-nitronaphthalene | LUMO Energy Level | Lowered barrier for electron injection | n-Type OFETs[2] |

| 8-PNP-O12 | Molecular Packing | Ambipolar mobility ( | Smectic LC Sensors[4] |

| 2-(4-Chlorophenyl)-1-phenylnaphthalene | Triplet Energy | Prevents reverse energy transfer | OLED Host Materials[3][7] |

| 1-Phenylnaphthalene (Additive) | BHJ Phase Separation | Improved exciton dissociation | P3HT-based OSCs[6] |

Validated Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

The synthesis of functionalized 1-phenylnaphthalene relies on palladium-catalyzed Suzuki-Miyaura cross-coupling. This protocol is highly favored due to its functional group tolerance and high regioselectivity[1][8].

Causality in Experimental Design

-

Catalytic System (Pd

(dba) -

Biphasic Solvent (Toluene/H

O): The transmetalation step of the Suzuki coupling requires an activated boronate complex, which is formed by the reaction of the boronic acid with an inorganic base (Na

Step-by-Step Methodology: Synthesis of 1-Phenyl-4-nitronaphthalene

-

Preparation: In a rigorously dried Schlenk flask, combine 1-bromo-4-nitronaphthalene (1.0 equiv) and phenylboronic acid (1.1 equiv)[1].

-

Catalyst Loading: Add Pd

(dba) -

Solvent & Base: Introduce a degassed mixture of toluene and water (4:1 v/v) containing dissolved Na

CO -

Reaction: Heat the mixture to 80 °C under vigorous stirring for 12–24 hours. Monitor the reaction progress via Thin-Layer Chromatography (TLC)[1].

-

Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and partition the layers. Wash the organic layer sequentially with water and brine, dry over anhydrous MgSO

, and concentrate under reduced pressure[1][2]. -

Purification: Purify the crude residue via silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the pure product[2][8].

Caption: Step-by-step Suzuki-Miyaura synthesis workflow for 1-phenyl-4-nitronaphthalene.

Device Fabrication Workflow: OFET Characterization

To validate the electronic properties of the synthesized derivatives, a bottom-gate, top-contact OFET architecture is utilized[2]. The reliability of the extracted data depends heavily on controlling interfacial traps.

Step-by-Step Methodology

-

Substrate Preparation: Clean heavily doped Si wafers (acting as the gate electrode) with a thermally grown SiO

dielectric layer using piranha solution, followed by sequential sonication in acetone and isopropanol. -

Surface Passivation: Treat the SiO

surface with octadecyltrichlorosilane (OTS). Causality: OTS forms a self-assembled monolayer that passivates electron-trapping silanol (Si-OH) groups on the dielectric surface and promotes highly ordered -

Semiconductor Deposition: Vacuum-deposit the 1-phenylnaphthalene derivative onto the treated substrate at a controlled rate (e.g., 0.1 Å/s). Vacuum deposition is preferred over spin-coating to eliminate solvent-induced morphological defects.

-

Electrode Evaporation: Deposit source and drain electrodes (Aluminum or Magnesium for n-type materials) through a shadow mask under high vacuum (

Torr)[2]. -

Electrical Characterization: Extract charge carrier mobility (

) and threshold voltage (

Caption: Structure-property-application relationships of 1-phenylnaphthalene derivatives.

References

- Application Notes and Protocols for 1-Phenyl-4-nitronaphthalene as an Intermediate in Organic Synthesis Benchchem URL

- Application Notes and Protocols for the Synthesis of 1-Phenyl-4-nitronaphthalene via Suzuki-Miyaura Coupling Benchchem URL

- Impurity effects on charge carrier transport in various mesophases of smectic liquid crystals AIP Publishing URL

- Application Notes and Protocols for 1-Phenyl-4-nitronaphthalene in Materials Science Benchchem URL

- 2-(4-Chlorophenyl)

- CAS.2366210-03-7 2-(4-Chlorophenyl)

- Green Chemistry - Diva-portal.

- Additive engineering for high-performance P3HT:non-fused ring electron acceptor organic solar cell RSC Publishing URL

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-(4-Chlorophenyl)-1-phenylnaphthalene [myskinrecipes.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. diva-portal.org [diva-portal.org]

- 6. Additive engineering for high-performance P3HT:non-fused ring electron acceptor organic solar cell - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 7. arborpharmchem.com [arborpharmchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

3-Bromo-1-phenylnaphthalene (CAS 1629220-00-3): Comprehensive Safety Data Sheet (SDS) Analysis, Handling Protocols, and Synthetic Applications

Executive Summary

3-Bromo-1-phenylnaphthalene (CAS: 1629220-00-3) is a highly specialized halogenated aromatic building block. Characterized by a sterically hindered bromine atom on a conjugated naphthalene system, it is a critical intermediate in the synthesis of advanced optoelectronic materials, specifically Organic Light-Emitting Diodes (OLEDs)[1][2], and complex Active Pharmaceutical Ingredients (APIs). While its high reactivity makes it invaluable for cross-coupling reactions (such as Suzuki-Miyaura and Buchwald-Hartwig aminations), its physicochemical profile demands rigorous safety and handling protocols.

This whitepaper synthesizes the core Safety Data Sheet (SDS) parameters with field-proven experimental methodologies, providing researchers with a mechanistic understanding of the compound's hazards and a self-validating framework for its safe application in the laboratory.

Part 1: Physicochemical Profiling & Mechanistic Toxicology

To safely handle 3-Bromo-1-phenylnaphthalene, researchers must first understand the relationship between its physical structure and its biological reactivity.

Quantitative Data Summary

| Property | Value / Description |

| Chemical Name | 3-Bromo-1-phenylnaphthalene |

| CAS Number | 1629220-00-3 |

| Molecular Formula | C₁₆H₁₁Br[3] |

| Molecular Weight | 283.16 g/mol [3] |

| Purity Standard | ≥98% |

| Physical State | Solid (Crystalline powder) |

| Storage Conditions | Room Temperature (RT), tightly closed |

Hazard Identification (GHS Classification)

According to standardized SDS documentation, 3-Bromo-1-phenylnaphthalene triggers specific health hazard statements[4][5]. Understanding the causality behind these hazards is critical for effective mitigation:

-

H302: Harmful if swallowed[5]: The stability of the aromatic bromide prevents rapid degradation in the acidic gastric environment. Upon intestinal absorption, the compound undergoes hepatic metabolism. The bulky, lipophilic nature of the molecule can induce oxidative stress during cytochrome P450-mediated detoxification.

-

H315: Causes skin irritation & H319: Causes serious eye irritation[5]: The highly lipophilic nature of the phenylnaphthalene core (estimated LogP > 4) facilitates rapid partitioning into the lipid-rich stratum corneum of the skin. Once absorbed, the bulky halogenated structure disrupts cellular lipid bilayers, triggering localized inflammatory cascades (erythema and edema).

Fig 1: Hazard mitigation and exposure control pathway for 3-Bromo-1-phenylnaphthalene handling.

Part 2: Risk Mitigation & Emergency Response

Engineering Controls and PPE

-

Dermal Protection: Standard latex gloves are insufficient due to the compound's lipophilicity. Nitrile gloves (preferably double-gloved) must be used to prevent slow permeation.

-

Respiratory & Ocular Protection: Weighing and transferring the solid must be conducted inside a certified chemical fume hood to prevent the aerosolization of micro-particulates. Safety goggles with side shields are mandatory to prevent ocular exposure.

-

Storage Logic: While stable at room temperature, the compound should be stored in amber vials under an inert atmosphere (Argon or Nitrogen). Causality: Prolonged exposure to ambient UV light and oxygen can induce radical debromination, generating reactive radical species that compromise the purity of the reagent and introduce unpredictable safety variables during synthesis.

Spill Management Protocol

-

Containment: In the event of a solid spill, do not dry sweep . Dry sweeping aerosolizes the toxic dust, increasing inhalation risk.

-

Cleanup: Gently cover the spill with a damp absorbent towel or use a HEPA-filtered vacuum dedicated to chemical cleanups.

-

Dermal Exposure Response: If skin contact occurs, wash immediately with copious amounts of soap and water. Crucial Insight: Do not use organic solvents (like acetone or ethanol) to clean the skin. Solvents will dissolve the compound and act as a carrier, drastically increasing its dermal absorption rate into the bloodstream.

Part 3: Experimental Protocol & Safe Synthetic Application

3-Bromo-1-phenylnaphthalene is frequently utilized in Suzuki-Miyaura cross-coupling reactions to build extended conjugated systems for OLED applications[6]. The following protocol is designed as a self-validating system : it incorporates in-process safety checks to ensure no hazardous starting material remains before the reaction is exposed to ambient conditions for workup.

Step-by-Step Methodology: Suzuki-Miyaura Coupling

Objective: Synthesize a 1,3-diaryl naphthalene derivative safely.

-

Inert Preparation (Schlenk Technique):

-

Action: To an oven-dried Schlenk flask, add 3-Bromo-1-phenylnaphthalene (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

-

Safety Logic: Conduct this transfer inside a fume hood.

-

-

Solvent Addition & Degassing:

-

Action: Add a mixture of Toluene/H₂O (4:1 v/v). Degas the mixture using the freeze-pump-thaw method (3 cycles).

-

Safety Logic: Removing dissolved oxygen is critical. Oxygen will oxidize the Pd(0) catalyst to inactive Pd(II). An inactive catalyst stalls the reaction, leaving unreacted, toxic brominated starting material in the flask, which poses a severe exposure risk during the workup phase.

-

-

Catalyst Addition & Heating:

-

Action: Backfill with Argon and quickly add Pd(PPh₃)₄ (0.05 eq). Heat the mixture to 90°C for 12 hours.

-

-

Self-Validating Safety Checkpoint (In-Process Control):

-

Action: Before quenching, extract a 0.1 mL aliquot, dilute with ethyl acetate, and analyze via TLC or LC-MS.

-

Safety Logic:Do not quench the reaction until the 3-Bromo-1-phenylnaphthalene peak is <0.1%. Quenching a completed reaction is inherently safer than handling a mixture containing unreacted halogenated aromatics. If starting material remains, add an additional 0.02 eq of catalyst and continue heating.

-

-

Quench and Workup:

-

Action: Once validated as complete, cool to room temperature, quench with water, and extract with ethyl acetate. The organic layer is now free of the primary hazardous bromide and can be safely concentrated.

-

Fig 2: Catalytic cycle and self-validating safety workflow for Suzuki-Miyaura cross-coupling.

References

-

Shanghai Daeyeon Chemical. "3-bromo-1-phenylnaphthalene | 1629220-00-3 | OLED Materials and Intermediates". Daeyeon Chem Catalog. Available at: [Link]

Sources

- 1. 3-溴-1-苯基萘|3-bromo-1-phenylnaphthalene|1629220-00-3|OLED材料和中间体 [kr.shdaeyeonchem.com]

- 2. 3-溴-1-苯基萘|3-bromo-1-phenylnaphthalene|1629220-00-3|OLED材料和中间体 [kr.shdaeyeonchem.com]

- 3. 1629220-00-3|3-Bromo-1-phenylnaphthalene|BLD Pharm [bldpharm.com]

- 4. 3-BROMO-1-PHENYLNAPHTHALENE | 1629220-00-3 [sigmaaldrich.com]

- 5. 1629220-00-3|3-Bromo-1-phenylnaphthalene|BLD Pharm [bldpharm.com]

- 6. 3-브로모-1-페닐나프탈렌 | CAS 1629220-00-3 | 3-Bromo-1-phenylnaphthalene | Catsyn [catsyn.com]

Comprehensive Technical Guide on 3-Bromo-1-phenylnaphthalene: Density, Refractive Index, and Material Characterization

Executive Summary

3-Bromo-1-phenylnaphthalene (CAS: 1629220-00-3) is a highly specialized halogenated aromatic compound heavily utilized as a critical intermediate in the synthesis of advanced organic electronic materials, particularly Organic Light-Emitting Diodes (OLEDs), and complex pharmaceutical active ingredients [1]. Because this compound serves as a structural core for extended

This whitepaper provides an in-depth analysis of the mechanistic origins of its optical and physical properties, alongside rigorous, self-validating experimental protocols for empirical characterization.

Physicochemical Data Summary

The introduction of a heavy bromine atom onto a phenylnaphthalene core drastically alters the molecule's mass-to-volume ratio and its polarizability. The table below synthesizes the established and predicted quantitative data for this compound [1][2].

| Property | Value | Measurement State | Reference / Source |

| CAS Number | 1629220-00-3 | N/A | Sigma-Aldrich [2] |

| Molecular Formula | C₁₆H₁₁Br | N/A | Sigma-Aldrich [2] |

| Molecular Weight | 283.16 g/mol | N/A | ChemicalBook [1] |

| Density ( | 1.381 ± 0.06 g/cm³ | Solid (Predicted) | ChemicalBook [1] |

| Refractive Index ( | ~1.66 – 1.68 | Thin Film (Predicted) | Extrapolated [3] |

| Boiling Point | 372.7 ± 11.0 °C | Liquid (760 mmHg) | Sigma-Aldrich [2] |

Mechanistic Insights into Core Properties

The Origin of High Density

The skeletal density of 3-Bromo-1-phenylnaphthalene (1.381 g/cm³) is notably higher than that of standard non-halogenated aromatic hydrocarbons (which typically range from 1.0 to 1.1 g/cm³). This is driven by two distinct causality factors:

-

The Heavy Atom Effect: Bromine has an atomic mass of 79.9 amu, contributing to nearly 28% of the molecule's total mass while occupying a relatively small van der Waals volume.

-

Solid-State Packing: The planar naphthalene core, coupled with the rotational freedom of the phenyl ring, allows for efficient

stacking in the solid state, minimizing interstitial void space and maximizing mass per unit volume.

Optical Polarizability and Refractive Index

The refractive index (

Experimental Workflows and Protocols

Because 3-Bromo-1-phenylnaphthalene is a solid at room temperature, traditional liquid-phase measurement techniques (like Abbe refractometry or oscillating U-tube densitometry) are insufficient. The following self-validating protocols are required for accurate characterization.

Refractive Index Determination via Spectroscopic Ellipsometry

To measure the refractive index for optical applications, the solid must be deposited as a thin film. Spectroscopic ellipsometry measures the change in polarization (amplitude ratio

Step-by-Step Protocol:

-

Substrate Calibration (Self-Validation): Clean a silicon wafer with a native oxide layer using a piranha solution. Measure the bare substrate first to establish a baseline optical model (Si/SiO₂).

-

Film Deposition: Place the 3-Bromo-1-phenylnaphthalene powder in a thermal evaporator. Evaporate at a base pressure of

Torr at a controlled rate of 1 Å/s until a 50 nm film is formed. -

Data Acquisition: Mount the sample on the ellipsometer. Acquire

and -

Optical Modeling: Construct a multi-layer model. Use a Cauchy dispersion model for the transparent region (wavelengths

nm) and a Tauc-Lorentz oscillator model for the UV-absorbing region. -

Validation: Iteratively fit the model until the Mean Squared Error (MSE) is

, ensuring the extracted

Figure 1: Workflow for determining the refractive index of organic thin films via ellipsometry.

Skeletal Density Measurement via Helium Gas Pycnometry

Gas pycnometry is the gold standard for measuring the true skeletal density of porous or irregular solid powders.

Step-by-Step Protocol:

-

Sample Preparation: Dry ~2.0 g of 3-Bromo-1-phenylnaphthalene powder in a vacuum oven at 40 °C for 12 hours to eliminate adsorbed atmospheric moisture.

-

System Calibration (Self-Validation): Calibrate the pycnometer's reference chamber volume using standard stainless-steel calibration spheres of precisely known volume.

-

Mass Measurement: Weigh the dried sample in the pycnometer cup using an analytical balance (

mg). Record the mass ( -

Volume Measurement: Seal the sample chamber and purge with ultra-high purity Helium gas. Helium is chosen because its small atomic radius allows it to penetrate microscopic crevices in the powder. Measure the pressure drop as gas expands from the sample chamber into the reference chamber to calculate the true solid volume (

). -

Calculation: Compute density using the formula

.

Figure 2: Helium gas pycnometry workflow for determining the skeletal density of solid powders.

Applications in Organic Synthesis

The primary utility of 3-Bromo-1-phenylnaphthalene lies in its reactivity. The carbon-bromine bond serves as a highly reactive electrophilic site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. By reacting this compound with various arylboronic acids, researchers can synthesize highly complex, sterically hindered polyaromatic hydrocarbons (PAHs) that exhibit tunable refractive indices and emission spectra for optoelectronics.

Figure 3: Suzuki-Miyaura cross-coupling pathway utilizing 3-Bromo-1-phenylnaphthalene for OLEDs.

References

-

Chemsrc - 1-PHENYLNAPHTHALENE | CAS#:605-02-7 Refractive Index Baseline Data. Available at:[Link]

Methodological & Application

Application Note: Synthesis of Asymmetric Blue Host Materials Using 3-Bromo-1-phenylnaphthalene

This Application Note and Protocol guide details the synthesis of high-efficiency blue host materials utilizing 3-Bromo-1-phenylnaphthalene as a critical steric modulator.

Executive Summary

The development of deep-blue Organic Light Emitting Diodes (OLEDs) is frequently bottlenecked by the trade-off between color purity (CIEy < 0.08) and device operational lifetime. 3-Bromo-1-phenylnaphthalene (CAS 1629220-00-3) has emerged as a pivotal intermediate for synthesizing asymmetric anthracene host materials . Its unique geometry—placing a phenyl ring orthogonal to the naphthalene core at the 1-position—introduces significant steric bulk. When coupled to an anthracene core, this moiety suppresses intermolecular

This guide provides a validated protocol for synthesizing a target blue host, 9-(1-Naphthyl)-10-(1-phenylnaphthalen-3-yl)anthracene (NP-PA) , utilizing 3-Bromo-1-phenylnaphthalene as the electrophilic coupling partner.

Chemical Properties & Handling

3-Bromo-1-phenylnaphthalene is a halogenated polycyclic aromatic hydrocarbon. Proper handling is required to maintain its purity for catalytic cross-coupling.

| Property | Specification |

| CAS Number | 1629220-00-3 |

| Molecular Formula | |

| Molecular Weight | 283.16 g/mol |

| Appearance | White to off-white crystalline powder |

| Purity Requirement | >99.5% (HPLC) for OLED synthesis; >99.9% after sublimation |

| Solubility | Soluble in Toluene, THF, |

| Hazards | Irritant (Skin/Eye). Avoid dust inhalation. |

Synthetic Pathway & Mechanism

The synthesis relies on a Suzuki-Miyaura Cross-Coupling reaction.[1][2][3][4] The high steric hindrance of the 3-bromo-1-phenylnaphthalene requires a specialized catalytic system to facilitate the oxidative addition and transmetalation steps without promoting de-halogenation side reactions.

Reaction Scheme

The target host NP-PA is synthesized by coupling 3-Bromo-1-phenylnaphthalene (Electrophile) with 9-(1-Naphthyl)-10-anthraceneboronic acid (Nucleophile).

Caption: Suzuki-Miyaura coupling pathway for the synthesis of asymmetric blue host NP-PA.

Experimental Protocol

Phase 1: Cross-Coupling Reaction

Objective: Synthesize crude 9-(1-Naphthyl)-10-(1-phenylnaphthalen-3-yl)anthracene.

Reagents:

-

3-Bromo-1-phenylnaphthalene (1.0 eq, 5.66 g, 20 mmol)

-

9-(1-Naphthyl)-10-anthraceneboronic acid (1.1 eq, 7.66 g, 22 mmol)

-

Palladium(II) Acetate (

) (2 mol%, 0.09 g) -

S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%, 0.33 g)

-

Potassium Phosphate (

) (2.0 M aq. solution, 30 mL) -

Solvent: Toluene (100 mL) / 1,4-Dioxane (20 mL) mix (degassed)

Procedure:

-

Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

) for 15 minutes. -

Loading: Add 3-Bromo-1-phenylnaphthalene, the boronic acid derivative,

, and S-Phos to the flask under a positive stream of-

Expert Insight:S-Phos is selected over standard

because the bulky biaryl ligand creates a highly active catalyst species capable of coupling sterically hindered substrates like anthracene and phenylnaphthalene [1].

-

-

Solvation: Add the degassed Toluene/Dioxane mixture via syringe. Stir for 5 minutes to ensure ligand complexation.

-

Activation: Add the aqueous

solution. The biphasic system requires vigorous stirring (approx. 800 rpm). -

Reaction: Heat the mixture to 105°C (oil bath temperature) and reflux for 12–16 hours. Monitor reaction progress via TLC (Eluent: Hexane/DCM 4:1). The starting bromide spot (

) should disappear. -

Work-up: Cool to room temperature. Separate the organic layer and extract the aqueous layer twice with Toluene. Combine organic phases, dry over anhydrous

, and filter through a short pad of Celite to remove Palladium black. -

Concentration: Remove solvent under reduced pressure to yield a yellow solid.

Phase 2: Purification (Critical for OLEDs)

Objective: Achieve electronic-grade purity (>99.9%).

-

Recrystallization: Dissolve the crude solid in minimal boiling Toluene. Slowly add Ethanol while stirring until turbidity persists. Cool to 4°C overnight. Filter the precipitate. Repeat twice.

-

Sublimation: Place the recrystallized solid in a vacuum sublimation train.

-

Conditions:

Torr vacuum. -

Temperature: Gradient heating. Source zone: 280°C–300°C; Deposition zone: 200°C.

-

Result: Collect the bright blue-fluorescent crystals from the deposition zone.

-

Characterization & Validation

The synthesized material must be validated before device fabrication.

| Technique | Expected Result | Purpose |

| 1H NMR (500 MHz, CDCl3) | Multiplets in aromatic region (7.3–8.2 ppm). Integration must match 28 protons. Distinct singlet/doublet for the 3-position of naphthalene. | Confirm structure and absence of alkyl impurities. |

| Mass Spectrometry (MALDI-TOF) | Molecular Ion peak | Confirm molecular weight. |

| DSC (Differential Scanning Calorimetry) | High | |

| PL Spectroscopy (Film) | Verify triplet energy and color purity. |

Device Application Data

Device Architecture: To evaluate the host, fabricate a standard blue fluorescent device: ITO / HAT-CN (10nm) / NPB (40nm) / TCTA (10nm) / Host:Blue Dopant (5%, 25nm) / Bphen (30nm) / LiF (1nm) / Al

Performance Metrics:

-

Voltage: The bulky phenylnaphthalene group may slightly increase driving voltage due to reduced packing density. Expect ~4.0 V at 10 mA/cm².

-

Efficiency: The asymmetric structure suppresses exciton quenching. External Quantum Efficiency (EQE) should exceed 5.0% for fluorescent devices (theoretical limit) or >20% if used as a host for TADF dopants.

-

Lifetime: The stable naphthalene-anthracene bond (C-C coupling) typically yields LT95 > 300 hours at 1000 nits.

Caption: Standard OLED device stack utilizing NP-PA as the emissive layer host.

Troubleshooting & Optimization

-

Low Yield (<50%): Often due to catalyst poisoning or incomplete transmetalation. Ensure the boronic acid is pure (no anhydride formation) and increase catalyst loading to 3 mol%.

-

Green Emission Shift: Indicates aggregation of the host or dopant. The 3-bromo-1-phenylnaphthalene moiety is designed to prevent this; if observed, check the purity of the intermediate (impurities can act as recombination centers).

-

High Voltage: If the device voltage is high (>5V), the amorphous nature of the film might be too loose, hindering charge hopping. Co-doping with an electron-transporting host (n-type) can balance charge injection.

References

-

Suzuki Coupling Mechanism & Ligand Choice: Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link

-

Anthracene Host Stability: Kim, S. K., et al. "Highly Efficient Blue Host Compound Based on an Anthracene Moiety for OLEDs." Applied Sciences, 2024. Link

-

3-Bromo-1-phenylnaphthalene Data: PubChem Compound Summary for CID 13629220. Link

Sources

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for Naphthyl Bromides

Executive Summary & Substrate Causality

Palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura and Buchwald-Hartwig aminations) are foundational for constructing complex biaryl and aryl-amine architectures. When utilizing naphthyl bromides as electrophiles, chemists must navigate a unique interplay of electronic activation and steric hindrance.

The reactivity of the C–Br bond is fundamentally dictated by its position on the naphthalene ring. The α-position (C1) possesses higher electron density compared to the β-position (C2). This electronic richness facilitates the rate-determining oxidative addition step, making 1-bromonaphthalene inherently more reactive toward Pd(0) insertion[1]. However, this electronic advantage is counterbalanced by severe steric hindrance from the adjacent "peri" hydrogen at the C8 position[1]. If the chosen phosphine ligands are not properly tuned, this steric bulk can bottleneck the subsequent transmetalation or amine-coordination steps, leading to catalyst stalling or protodehalogenation.

Understanding this causality is critical: protocols must employ highly active, sterically accommodating catalyst-ligand systems to push the catalytic cycle forward.

Catalytic cycle of Pd-catalyzed cross-coupling highlighting steric and electronic bottlenecks.

Suzuki-Miyaura Cross-Coupling: Overcoming Biphasic Limitations

The Suzuki-Miyaura coupling of naphthyl bromides with arylboronic acids is typically performed in a biphasic mixture. The causality behind the reagent selection is as follows:

-

Catalyst:

is a standard, robust homogeneous Pd(0) source. Alternatively, heterogeneous Pd/C can be used for greener processes, though it is highly susceptible to poisoning by solvent contaminants (e.g., dihydrofuran) at the ppm level[2]. -

Base:

or -

Solvent: A Toluene/Ethanol/Water mixture is optimal. Toluene solubilizes the naphthyl bromide, water dissolves the inorganic base, and ethanol acts as a phase-transfer bridge.

Quantitative Data: Condition Optimization

Table 1: Representative Optimization Parameters for Naphthyl Bromide Suzuki-Miyaura Coupling

| Substrate | Catalyst System | Base | Solvent System | Temp (°C) | Expected Yield |

| 1-Bromonaphthalene | Toluene/EtOH/ | 80 | >90% | ||

| 2-Bromonaphthalene | Pd/C (5 mol%) | CPME/ | 76 | 85-90% | |

| 1-Bromonaphthalene | Toluene (Anhydrous) | 75 | 88% |

Self-Validating Protocol: Suzuki-Miyaura Coupling

-

Preparation: To a round-bottom flask, add 1-bromonaphthalene (1.0 mmol), arylboronic acid (1.2 mmol),

(0.02 mmol), and -

Solvent Addition & Degassing: Add 10 mL of a Toluene/Ethanol/Water (5:3:2) mixture.

-

Self-Validation Checkpoint 1: Degas by bubbling argon or nitrogen directly through the solution for 15-20 minutes. The cessation of ambient oxygen is critical; if the solution turns prematurely black before heating, the Pd(0) has oxidized to inactive Pd black. A healthy pre-reaction mixture should remain a pale yellow/orange suspension.

-

-

Thermal Activation: Heat the mixture to 80 °C under an inert atmosphere for 4-6 hours.

-

Self-Validation Checkpoint 2: Monitor via TLC (Hexanes/EtOAc). Naphthyl bromides are strongly UV-active at 254 nm. The disappearance of the high-Rf starting material and the appearance of a highly fluorescent, lower-Rf biaryl spot confirms reaction progression.

-

-

Quench & Workup: Cool to room temperature and add 10 mL of deionized water. Extract with ethyl acetate (

mL).-

Self-Validation Checkpoint 3: The aqueous phase should cleanly separate from the organic phase. If an emulsion forms, filter the entire biphasic mixture through a pad of Celite to remove precipitated palladium residues, which are the primary cause of poor phase separation.

-

-

Purification: Dry the combined organic layers over anhydrous

, concentrate under reduced pressure, and purify via silica gel column chromatography.

Buchwald-Hartwig Amination: Steric Acceleration

Forming C–N bonds via the Buchwald-Hartwig amination of naphthyl bromides requires overcoming the high energy barrier of the reductive elimination step.

-

Ligand Causality: Dialkylbiarylphosphines, specifically XPhos or tBuXPhos, are mandatory. Their electron-rich dicyclohexyl/di-tert-butyl groups stabilize the Pd(0) center, while their extreme steric bulk forces the naphthyl and amine ligands on the Pd(II) center into close proximity, artificially lowering the activation energy required for reductive elimination[3].

-

Base Causality:

is used to deprotonate the amine upon coordination. Because

Standard workflow for the Buchwald-Hartwig amination of naphthyl bromides.

Self-Validating Protocol: Buchwald-Hartwig Amination

-

Glovebox Assembly: In an inert atmosphere glovebox, charge an oven-dried Schlenk tube with

(0.01 mmol), XPhos (0.04 mmol), and -

Catalyst Activation: Add 5 mL of anhydrous, degassed toluene.

-

Self-Validation Checkpoint 1:

is a deep purple powder. Upon stirring with XPhos in toluene for 5-10 minutes, the solution must transition to a dark red/brown homogeneous liquid. This color shift visually validates the successful ligand exchange and formation of the active L-Pd(0) species. If it remains purple, the ligand has failed to coordinate.

-

-

Reagent Addition: Add the bromonaphthalene isomer (1.0 mmol) and the secondary amine (e.g., morpholine, 1.2 mmol)[1]. Seal the tube, remove it from the glovebox, and heat to 100-110 °C with vigorous stirring for 12 hours.

-

Reaction Quench: Cool the reaction to room temperature. Carefully open the Schlenk tube and quench by adding 5 mL of water.

-

Self-Validation Checkpoint 2: The strong base (

) and the byproduct (

-

-

Isolation: Extract the aqueous layer with toluene or ethyl acetate (

mL). Dry the combined organics over

References

-

Benchchem. A Comparative Guide to the Reactivity of 1-Bromonaphthalene and 2-Bromonaphthalene. 1

-

ArODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. 2

-

Chemical Reviews (ACS). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. 3

Sources

Topic: Recrystallization Solvents for the Purification of 3-Bromo-1-phenylnaphthalene

An Application Guide and Protocol

Introduction: The Imperative for Purity

3-Bromo-1-phenylnaphthalene is a substituted polycyclic aromatic hydrocarbon with applications in organic synthesis, materials science, and as a key intermediate in the development of pharmaceutical compounds.[1] The purity of such intermediates is paramount, as even trace impurities can significantly impact the yield, stereochemistry, and biological activity of subsequent products. Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds.[2]

This application note provides a detailed guide to developing a robust recrystallization protocol for 3-Bromo-1-phenylnaphthalene. It moves beyond a simple list of steps to explain the underlying principles of solvent selection and the rationale behind each stage of the purification process, empowering researchers to adapt and optimize the methodology for their specific needs. The core principle of recrystallization is based on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[3] An ideal solvent will dissolve the compound sparingly or not at all at room temperature but will fully dissolve it at an elevated temperature.[4][5]

Guiding Principles for Solvent Selection

The choice of solvent is the most critical factor for a successful recrystallization.[6] For 3-Bromo-1-phenylnaphthalene, a largely non-polar molecule due to its extensive aromatic system, the selection process should be guided by the "like dissolves like" principle while considering several key solvent characteristics.

Key Criteria for an Effective Recrystallization Solvent:

-

High Temperature Coefficient of Solubility: The solvent must exhibit a steep solubility curve, dissolving a large amount of 3-Bromo-1-phenylnaphthalene at its boiling point and a minimal amount at low temperatures (e.g., 0-4 °C) to ensure high recovery yield.[4]

-

Inertness: The solvent must be chemically non-reactive with 3-Bromo-1-phenylnaphthalene.[4]

-

Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after crystallization).[7]

-

Boiling Point: The solvent's boiling point should be low enough to be easily removed from the purified crystals but high enough to provide an adequate temperature range for dissolution. Given the high boiling point of 3-Bromo-1-phenylnaphthalene (372.7 °C at 760 mmHg), this is not a significant constraint with common lab solvents.[1]

-

Volatility and Safety: The solvent should be sufficiently volatile for easy removal by evaporation and should have a favorable safety profile (low toxicity, non-flammable).[4][7]

Recommended Solvents for Initial Screening

Based on the predominantly non-polar, aromatic structure of 3-Bromo-1-phenylnaphthalene, the following solvents and solvent systems are recommended for initial small-scale screening.

| Solvent/System | Type | Boiling Point (°C) | Rationale & Considerations |

| Hexane / Heptane | Aliphatic Hydrocarbon | 69 / 98 | Excellent choice for non-polar compounds. Likely to show low solubility at room temperature. Heptane is often preferred for its higher boiling point, which can improve dissolution of high-melting solids. |

| Cyclohexane | Aliphatic Hydrocarbon | 81 | Similar to hexane/heptane, offers a good balance of non-polarity and boiling point.[8] |

| Toluene | Aromatic Hydrocarbon | 111 | As an aromatic solvent, it may exhibit high solubility due to structural similarity. May require a co-solvent (anti-solvent) to reduce solubility upon cooling. |

| Ethanol / Isopropanol | Alcohol | 78 / 82 | Moderately polar solvents. May be effective if impurities are highly non-polar. Often used in solvent pairs with water or hydrocarbons.[8] |

| Ethyl Acetate | Ester | 77 | A moderately polar solvent that is a good general-purpose choice for a wide range of organic solids. |

| Toluene / Hexane | Mixed System (Pair) | Variable | A powerful combination where toluene acts as the primary solvent and hexane as the anti-solvent, added to the hot solution to induce precipitation upon cooling.[9] |

| Ethanol / Water | Mixed System (Pair) | Variable | A common polar/non-polar pair. 3-Bromo-1-phenylnaphthalene would be dissolved in hot ethanol, followed by the careful addition of water until turbidity is observed.[9] |

Experimental Protocols

Protocol 4.1: Small-Scale Solvent Screening

This protocol allows for the rapid and efficient determination of the optimal solvent or solvent pair using minimal material.

-

Preparation: Place approximately 20-30 mg of crude 3-Bromo-1-phenylnaphthalene into several small test tubes.

-

Solvent Addition (Room Temp): To each test tube, add a different candidate solvent dropwise (e.g., hexane, ethanol, toluene). Add just enough to form a slurry (approx. 0.5 mL). Agitate the mixture. An ideal solvent will not dissolve the compound at this stage.[9]

-

Heating: Gently heat the test tubes in a sand bath or water bath. Continue to add the hot solvent dropwise until the solid just dissolves. Do not add a large excess of solvent.[5]

-

Cooling: Remove the test tubes from the heat source and allow them to cool slowly to room temperature. Observe for crystal formation. A good solvent will show significant crystal growth during this phase.

-

Ice Bath: Once at room temperature, place the test tubes in an ice-water bath for 10-15 minutes to maximize crystallization.[5]

-

Evaluation: Assess the quantity and quality of the crystals formed. The solvent that yields a large amount of clean, well-defined crystals is the best candidate for scaling up.

Protocol 4.2: Scaled-Up Recrystallization of 3-Bromo-1-phenylnaphthalene

This protocol assumes an optimal solvent (e.g., Heptane) has been identified from the screening process.

-

Dissolution: Place the crude 3-Bromo-1-phenylnaphthalene (e.g., 1.0 g) in an appropriately sized Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent (e.g., Heptane) to create a slurry. Heat the mixture to a gentle boil on a hotplate with stirring.[9]

-

Achieve Saturation: Continue adding small portions of the hot solvent until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to create a saturated solution and ensure maximum recovery.[3]

-

Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, perform a hot gravity filtration. Pre-heat a funnel and a new Erlenmeyer flask with a small amount of boiling solvent to prevent premature crystallization in the funnel. Quickly pour the hot solution through a fluted filter paper.[6]

-

Slow Cooling & Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed on the benchtop. Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form correctly, excluding impurities.[3]

-

Maximize Yield: Once the flask has reached room temperature and crystal growth appears complete, submerge the flask in an ice-water bath for at least 30 minutes to induce maximum precipitation of the product.

-

Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.

-

Drying: Dry the purified crystals under vacuum or in a desiccator to remove all traces of the solvent.

-

Purity Assessment: Determine the melting point of the purified 3-Bromo-1-phenylnaphthalene and compare it to the literature value. A sharp melting point close to the literature value is indicative of high purity.

Workflow and Decision-Making Diagram

The following diagram illustrates the logical workflow for the purification of 3-Bromo-1-phenylnaphthalene via recrystallization.

Caption: Recrystallization workflow for 3-Bromo-1-phenylnaphthalene.

Troubleshooting

| Problem | Probable Cause(s) | Suggested Solution(s) |

| No crystals form upon cooling. | 1. Too much solvent was used. 2. The compound is highly soluble even at low temperatures. | 1. Boil off some of the solvent to concentrate the solution and attempt cooling again. 2. Use a different solvent or a solvent/anti-solvent pair (e.g., add hexane to a toluene solution). |

| Product "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the solute-impurity mixture. 2. The solution is cooling too rapidly. | 1. Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool much more slowly. 2. Try a lower-boiling point solvent. |

| Poor recovery / Low yield. | 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. Crystals were washed with room temperature solvent. | 1. Ensure the minimum amount of hot solvent is used. 2. Ensure the filtration apparatus is pre-heated. 3. Always wash crystals with ice-cold solvent. |

References

- Google. (n.d.). Current time information in Pasuruan, ID.

- University of California, Davis. (n.d.). Recrystallization.

- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.

- University of South Florida. (n.d.). Recrystallization.

- Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry.

- Amrita Vishwa Vidyapeetham. (n.d.). Recrystallization.

- Sigma-Aldrich. (n.d.). 3-Bromo-1-phenylnaphthalene.

- BenchChem. (n.d.). Application Notes and Protocols for 1-Phenyl-4-nitronaphthalene in Materials Science.

- Google Patents. (n.d.). EP0179447A1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene.

- BenchChem. (n.d.). Technical Support Center: Purification of 1-Bromo-4-propylsulfanylbenzene Derivatives.

- Organic Syntheses. (n.d.). Procedure.

- Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.

- Reagentia. (n.d.). 3-bromo-1-phenylnaphthalene (1 x 100 mg).

- Zhengzhou Lingzhiyue. (n.d.). 3 broMo 1 phenylnaphthalene | Professional Fine Chemical Services.

- BLD Pharm. (n.d.). 1-Bromo-7-phenylnaphthalene.

- BenchChem. (n.d.). Solubility Profile of 3-Bromo-3-phenylpropanoic Acid in Organic Solvents: A Technical Guide.

- Vassar College. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube.

- Sigma-Aldrich. (n.d.). 1-Bromo-3-phenylnaphthalene.

- NIST. (n.d.). 3-Bromo-1-phenyl-1-propene. NIST Chemistry WebBook.

- MilliporeSigma. (n.d.). 1-Bromo-8-phenylnaphthalene.

- Sigma-Aldrich. (n.d.). 3-Bromo-1-phenylnaphthalene.

- Acree, W. E., Jr. (2013). IUPAC-NIST Solubility Data Series. 98. Solubility of Polycyclic Aromatic Hydrocarbons in Pure and Organic Solvent Mixtures—Rev. Journal of Physical and Chemical Reference Data, 42(1).

- da Silva, M. A. V. R., et al. (2012). Phenylnaphthalenes: Sublimation Equilibrium, Conjugation, and Aromatic Interactions. The Journal of Physical Chemistry B, 116(8), 2489–2498.

Sources

- 1. 3-Bromo-1-phenylnaphthalene | 1629220-00-3 [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. edu.rsc.org [edu.rsc.org]